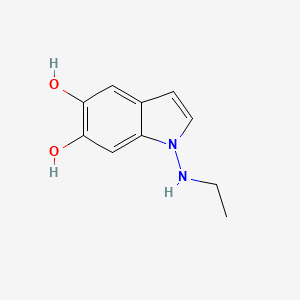
1-(Ethylamino)-1H-indole-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylamino)-1H-indole-5,6-diol is a compound belonging to the indole family, characterized by an indole core structure with an ethylamino group at the 1-position and hydroxyl groups at the 5 and 6 positions. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-1H-indole-5,6-diol typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as indole-5,6-diol.
Ethylation: The indole-5,6-diol undergoes ethylation using ethylamine under controlled conditions to introduce the ethylamino group at the 1-position.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.
Purification and Isolation: Advanced purification techniques, including distillation, crystallization, and chromatography, are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethylamino)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed:
Quinone Derivatives: Formed through oxidation.
Dihydro Derivatives: Formed through reduction.
Substituted Indoles: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(Ethylamino)-1H-indole-5,6-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Ethylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylamino)-1H-indole-5,6-diol can be compared with other similar compounds, such as:
1-(Methylamino)-1H-indole-5,6-diol: Differing by the presence of a methyl group instead of an ethyl group.
1-(Propylamino)-1H-indole-5,6-diol: Differing by the presence of a propyl group instead of an ethyl group.
1-(Hydroxyamino)-1H-indole-5,6-diol: Differing by the presence of a hydroxy group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(ethylamino)indole-5,6-diol |
InChI |
InChI=1S/C10H12N2O2/c1-2-11-12-4-3-7-5-9(13)10(14)6-8(7)12/h3-6,11,13-14H,2H2,1H3 |
InChI-Schlüssel |
KXRQSYPMSFZOOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNN1C=CC2=CC(=C(C=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



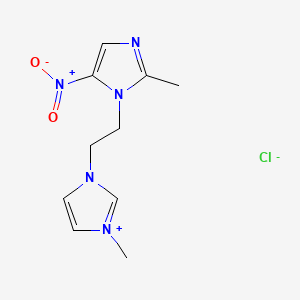
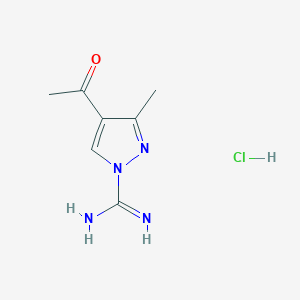
![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
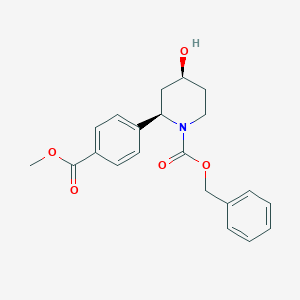
![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
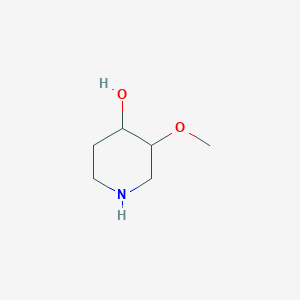

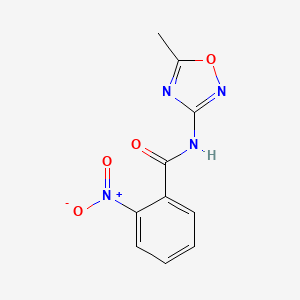
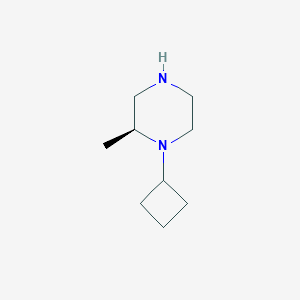
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
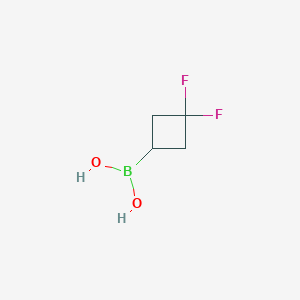
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)
